

An In-Depth Technical Guide to N-(3-Aminophenyl)acetamide

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Compound of Interest

Compound Name: **N-(3-Aminophenyl)acetamide**

Cat. No.: **B363913**

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Abstract

N-(3-Aminophenyl)acetamide, also known as 3-aminoacetanilide, is a pivotal chemical intermediate with the molecular formula C₈H₁₀N₂O. This guide provides a comprehensive technical overview of this compound, beginning with its fundamental physicochemical properties, including its precise molecular weight. It further delves into a detailed, field-tested synthesis protocol via the reduction of N-(3-nitrophenyl)acetamide, explaining the causal relationships behind the procedural steps. Subsequent sections are dedicated to robust analytical methodologies for structural verification and purity assessment, its applications in the synthesis of dyes and active pharmaceutical ingredients (APIs), and essential safety and handling protocols. This document is structured to serve as a practical and authoritative resource for researchers, chemists, and professionals in the field of drug development.

Introduction

N-(3-Aminophenyl)acetamide is an aromatic amine and a derivative of acetanilide.^[1] It is one of three isomers, the others being 2-aminoacetanilide and 4-aminoacetanilide, each finding distinct applications based on their substitution patterns.^{[1][2]} The meta-positioning of the amino and acetamido groups in **N-(3-Aminophenyl)acetamide** imparts specific reactivity and properties that make it a valuable precursor in various synthetic pathways.^[2] Its primary utility is found in the manufacturing of azo dyes and as a key building block in the synthesis of complex heterocyclic compounds for the pharmaceutical industry.^{[1][3][4]} This guide aims to consolidate the critical technical information required for the effective laboratory use of this compound.

Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions. The molecular weight, a critical parameter for stoichiometric calculations, is precisely determined by its chemical formula.

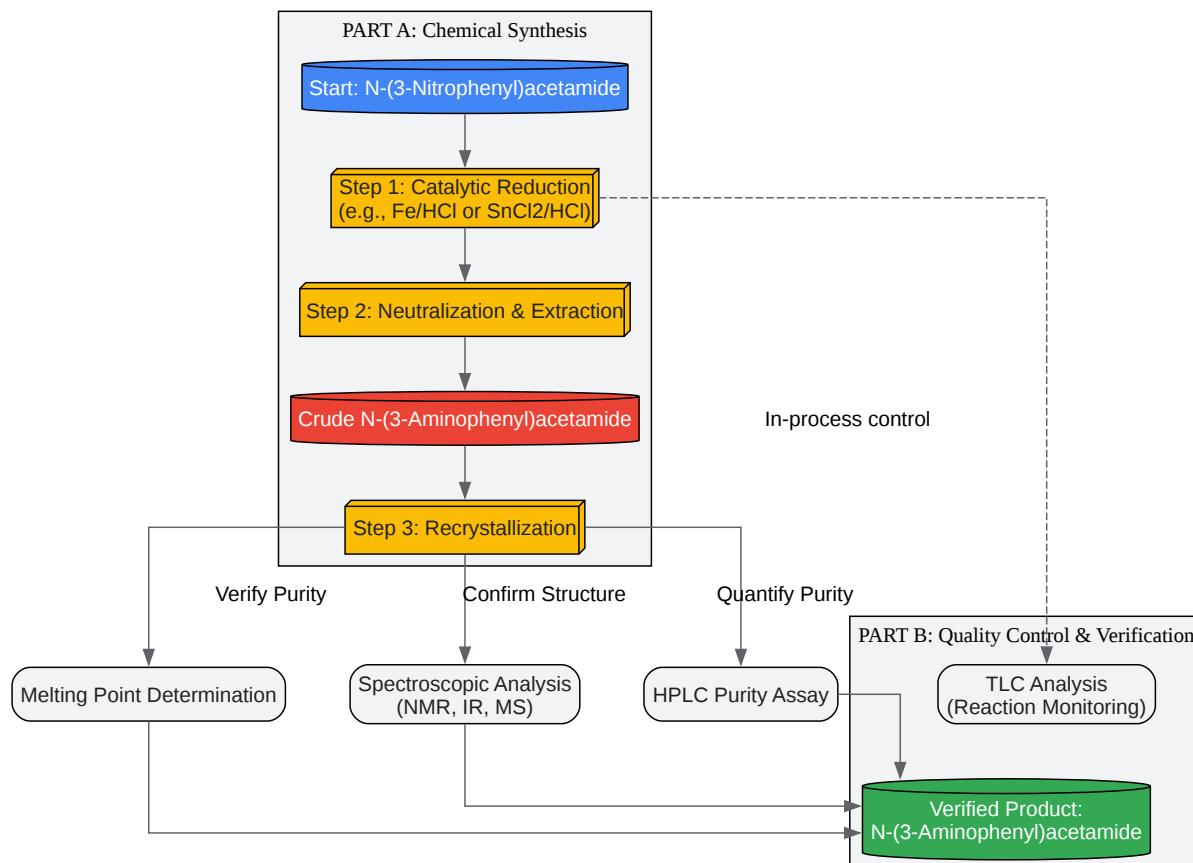
Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O	[3] [5] [6]
Molecular Weight	150.18 g/mol	[1] [3] [5] [6]
Exact Mass	150.079312947 u	[5]
Appearance	White to gray or light brown crystalline powder/solid	[1] [3] [5]
Melting Point	86-88 °C	[1] [3] [5]
Boiling Point	~388.9 °C at 760 mmHg (est.)	[5]
Water Solubility	1-5 g/100 mL at 24 °C	[1] [3] [5]
CAS Number	102-28-3	[3] [5] [6]
Synonyms	3-Aminoacetanilide, m-Aminoacetanilide, 3-Acetamidoaniline	[1] [3] [5] [6]

Synthesis and Characterization Workflow

A common and reliable route for the laboratory synthesis of **N-(3-Aminophenyl)acetamide** is the selective reduction of the nitro group of N-(3-nitrophenyl)acetamide.[\[1\]](#) This process is favored due to the ready availability of the starting material and the typically high yields achieved.

Diagram: Synthesis and Verification Workflow

The following diagram illustrates the logical flow from the starting material to the final, validated product.

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Caption: Workflow for the synthesis and quality control of **N-(3-Aminophenyl)acetamide**.

Detailed Experimental Protocol: Synthesis

This protocol describes the reduction of N-(3-nitrophenyl)acetamide using iron powder in an acidic medium.

Materials:

- N-(3-Nitrophenyl)acetamide (1.0 eq)
- Iron powder (Fe), fine mesh (3.0 eq)
- Concentrated Hydrochloric Acid (HCl) (catalytic amount)
- Ethanol (EtOH)
- Water (H₂O)
- Sodium Carbonate (Na₂CO₃)
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(3-nitrophenyl)acetamide, ethanol, and water (e.g., in a 5:1 EtOH:H₂O ratio). Stir to create a suspension.
- Acidification: Add a small amount of concentrated HCl to the suspension. This step is crucial as it activates the iron surface and creates the acidic environment necessary for the reduction to proceed efficiently.
- Reduction: Heat the mixture to reflux (approximately 80-85 °C). Add the iron powder portion-wise over 30-45 minutes. The exotherm of the reaction must be controlled. Causality: Adding

the iron in portions prevents the reaction from becoming too vigorous and ensures a steady reduction process.

- Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 5:2 toluene-acetone.^[3] The disappearance of the starting material spot indicates the completion of the reaction.
- Work-up & Neutralization: After completion, cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove the iron salts. The filtrate is then carefully neutralized with a saturated solution of sodium carbonate until the pH is ~8. Causality: Neutralization is essential to deprotonate the anilinium salt, rendering the amine product soluble in organic solvents for extraction.
- Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a light brown or gray crystalline solid.^[3]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the molecular structure. The ^1H NMR spectrum will show characteristic peaks for the aromatic protons, the amine ($-\text{NH}_2$) protons, the amide ($-\text{NH}$) proton, and the methyl ($-\text{CH}_3$) protons.
- Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Expected peaks include N-H stretches for both the primary amine and the secondary amide, a C=O stretch for the amide carbonyl, and C-H stretches for the aromatic ring and methyl group.

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For **N-(3-Aminophenyl)acetamide**, the molecular ion peak (M^+) would be expected at an m/z ratio corresponding to its molecular weight, approximately 150.18.[7]

Chromatographic Purity Assessment

A validated High-Performance Liquid Chromatography (HPLC) method is the standard for determining the purity of the final product.

Protocol: Reverse-Phase HPLC Purity Assay

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of Acetonitrile (MeCN) and water.[8] For MS compatibility, a modifier like 0.1% formic acid can be used instead of phosphoric acid.[8]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
- Procedure:
 - Prepare a standard solution of the analyte at a known concentration (e.g., 1 mg/mL) in the mobile phase.
 - Inject the sample onto the HPLC system.
 - The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. A purity of >98% is typically considered acceptable for use as a synthetic intermediate.

Applications in Research and Drug Development

N-(3-Aminophenyl)acetamide serves as a versatile intermediate in several industrial applications.

- Dye Manufacturing: It is a key precursor for preparing various dyes, including reactive yellow and disperse dyes.[1][3][9]
- Pharmaceutical Synthesis: The compound is a starting material for the synthesis of various heterocyclic molecules.[1] Its structure is a component of more complex molecules investigated for therapeutic properties. For example, derivatives have been explored as novel scaffolds for anticancer agents active against both sensitive and resistant cancer cell lines.[10] It has also been used as a starting material in the synthesis of Trametinib.[1]

Safety and Handling

Proper handling of **N-(3-Aminophenyl)acetamide** is crucial to ensure laboratory safety.

- General Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[1][11] It may also cause respiratory irritation.[11] Harmful if swallowed.[1]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[5] It should be kept under an inert atmosphere as it may be sensitive to air and moisture.[3][5]
- Fire Hazard: While flash point data is not readily available, the compound is considered combustible.[3] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[3][12]
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.

Conclusion

N-(3-Aminophenyl)acetamide is a foundational chemical with a well-defined profile. Its molecular weight of 150.18 g/mol, coupled with its distinct physicochemical properties, makes it an indispensable intermediate in the chemical industry. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality control,

ensuring its suitability for high-stakes applications in dye manufacturing and pharmaceutical research. Adherence to the outlined safety procedures is paramount for its responsible use in a laboratory setting.

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